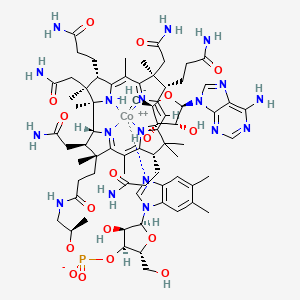

Adenosylcobalamin

Description

Properties

Molecular Formula |

C72H100CoN18O17P- |

|---|---|

Molecular Weight |

1579.6 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate |

InChI |

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;4-,6-,7-,10-;/m11./s1 |

InChI Key |

ZZXUAMCWBFFCJX-OUCXYWSSSA-L |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+2] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+2] |

Synonyms |

3',4'-anhydroadenosylcobalamin 5'-deoxyadenosylcobalamin adenosylcobalamin AdoCbl cobamamide coenzyme B12 desoxyadenosylcobalamine dibencozide Indusil T vitamin B12 coenzyme |

Origin of Product |

United States |

Foundational & Exploratory

The Enzymatic Role of Adenosylcobalamin: A Deep Dive into Radical-Based Catalysis

Abstract

Adenosylcobalamin (AdoCbl), also known as coenzyme B12, is a biologically active form of vitamin B12 that functions as a crucial cofactor for a unique class of enzymes.[1][2] These enzymes catalyze chemically challenging isomerization and elimination reactions through a fascinating radical-based mechanism. This technical guide provides a comprehensive overview of the enzymatic function of this compound, with a focus on the reaction mechanisms, quantitative kinetic data, and detailed experimental methodologies for key AdoCbl-dependent enzymes. We delve into the intricacies of methylmalonyl-CoA mutase, diol dehydratase, and class II ribonucleotide reductase as archetypal examples, offering insights for researchers, scientists, and drug development professionals in the field.

Introduction: The Radical Nature of this compound

This compound is distinguished by a unique and exceptionally weak cobalt-carbon (Co-C) bond, with a bond dissociation energy of approximately 31 kcal/mol.[2] This inherent weakness is exploited by AdoCbl-dependent enzymes, which catalyze the homolytic cleavage of this bond to generate a highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin.[1][3][4] The 5'-deoxyadenosyl radical is a potent oxidant capable of abstracting a hydrogen atom from a substrate, thereby initiating a cascade of radical-mediated rearrangements.[5][6] This elegant mechanism allows enzymes to overcome significant activation barriers for otherwise difficult chemical transformations.

AdoCbl-dependent enzymes can be broadly categorized into three main subgroups based on the type of reaction they catalyze:

-

Carbon-Skeleton Mutases: These enzymes catalyze the 1,2-rearrangement of a carbon-containing group in exchange for a hydrogen atom. A prominent example is methylmalonyl-CoA mutase.[1][2]

-

Eliminases: This group of enzymes facilitates the elimination of water or ammonia (B1221849) from a substrate following a 1,2-rearrangement. Diol dehydratase and ethanolamine (B43304) ammonia-lyase are key members of this subgroup.[1][2]

-

Ribonucleotide Reductases (Class II): These enzymes utilize a radical mechanism to reduce ribonucleotides to deoxyribonucleotides, a fundamental step in DNA synthesis.[1][2]

This guide will explore the function of a representative enzyme from each of these classes.

Methylmalonyl-CoA Mutase: A Key Player in Metabolism

Methylmalonyl-CoA mutase (MCM) is a critical enzyme in the catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine).[7][8] It catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, which can then enter the citric acid cycle.[7][9][10]

Catalytic Mechanism and Signaling Pathway

The catalytic cycle of MCM begins with the substrate-induced homolysis of the Co-C bond of AdoCbl. The resulting 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of methylmalonyl-CoA, generating a substrate radical.[4][11] This radical undergoes a rearrangement to form a succinyl-CoA radical, which then re-abstracts a hydrogen atom from 5'-deoxyadenosine (B1664650) to yield the product, succinyl-CoA, and regenerate the 5'-deoxyadenosyl radical.[4]

Quantitative Data

| Parameter | Value | Organism | Reference |

| Km (L-methylmalonyl-CoA) | 0.14 mM | Propionibacterium shermanii | [12] |

| Km (AdoCbl) | 1.6 µM | Propionibacterium shermanii | [12] |

| Optimal pH | 6.8 - 7.5 | Propionibacterium shermanii | [12] |

| Specific Activity | 0.2–0.3 U/mg | Recombinant Human in E. coli | [13] |

| Deuterium KIE (Co-C bond cleavage) | 36 - 50 (5-20 °C) | Not Specified | [2] |

Experimental Protocols

This protocol is based on the permanganate (B83412) oxidation assay and HPLC-based methods.[13][14][15][16]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.4), 0.04 mM AdoCbl, and the enzyme sample. For holoenzyme activity, replace AdoCbl with water.[13][15]

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow for the formation of the holoenzyme.[15]

-

Initiation of Reaction: Start the reaction by adding DL-methylmalonyl-CoA to a final concentration of 600 µmol/L.[15]

-

Incubation: Incubate the reaction at 37°C for 5-10 minutes.

-

Termination of Reaction: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 100 g/L.[15]

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Filter the supernatant.

-

To prevent evaporation, an overlay of mineral oil can be used.[15]

-

-

HPLC Analysis:

-

Inject the filtered sample onto a reversed-phase C18 column.

-

Separate succinyl-CoA and methylmalonyl-CoA using a methanol (B129727) gradient in an acetic acid/phosphate buffer mobile phase.[15]

-

Quantify the amount of succinyl-CoA produced by monitoring the absorbance at 260 nm.

-

This protocol describes the purification of human MCM expressed in E. coli.[13][17][18]

-

Cell Lysis: Resuspend E. coli cells expressing human MCM in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA) and lyse by sonication or French press.

-

Clarification: Centrifuge the cell lysate at high speed to remove cell debris.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Perform a fractional ammonium sulfate precipitation (e.g., 35-75% saturation) to partially purify the enzyme.[13]

-

Affinity Chromatography:

-

Apply the resuspended ammonium sulfate pellet to a Cibacron blue affinity column.

-

Wash the column with low salt buffer (e.g., 0.3 M potassium phosphate) to remove unbound proteins.

-

Elute the bound MCM with a high salt buffer (e.g., 1.1 M potassium phosphate).[13]

-

-

Gel Filtration Chromatography:

-

Further purify the eluted fraction by size-exclusion chromatography (e.g., Superose 12 or Sepharose 12 column) to remove remaining contaminants and obtain a homogenous enzyme preparation.[13]

-

-

Protein Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Diol Dehydratase: Catalysis of Dehydration Reactions

Diol dehydratase is an AdoCbl-dependent enzyme that catalyzes the conversion of 1,2-diols, such as 1,2-propanediol and glycerol (B35011), to their corresponding aldehydes.[1][19] This enzyme is involved in the anaerobic degradation of these compounds in various bacteria.

Catalytic Mechanism and Signaling Pathway

Similar to MCM, the reaction is initiated by the homolytic cleavage of AdoCbl. The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C1 position of the diol substrate, forming a substrate radical.[19] This is followed by a 1,2-migration of the hydroxyl group from C2 to C1, resulting in a product-related radical. This radical then abstracts a hydrogen atom from 5'-deoxyadenosine to form the final aldehyde product and regenerate the adenosyl radical.[19]

Quantitative Data

| Parameter | Value | Substrate | Organism | Reference |

| Km | 0.08 µM | 1,2-Propanediol | Klebsiella oxytoca | [20] |

| Km | 0.73 mM | Glycerol | Klebsiella oxytoca | [20] |

| Km | 0.56 mM | 1,2-Ethanediol | Klebsiella oxytoca | [20] |

| Optimal pH | 8.0 - 8.2 | 1,2-Propanediol/Glycerol | Klebsiella pneumoniae/Environmental | [1][19] |

| Deuterium KIE (inactivation by glycerol) | 14 | Glycerol | Not Specified | [21] |

| Deuterium KIE (product formation) | 8.0 | Glycerol | Not Specified | [21] |

Experimental Protocols

This protocol is based on the colorimetric determination of the aldehyde product using 3-methyl-2-benzothiazolinone hydrazone (MBTH).[1][19]

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 80 mM HEPES buffer (pH 8.2), 1 M substrate (glycerol or 1,2-propanediol), and the apoenzyme solution.[1]

-

Initiation of Reaction: Start the reaction by adding AdoCbl to a final concentration of 0.12 mM.[1]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-10 minutes).

-

Termination and Derivatization: Stop the reaction and derivatize the aldehyde product by adding a solution of MBTH hydrochloride.

-

Color Development: After incubation to allow for the formation of the azine derivative, add FeCl3 to develop the color.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored complex at the appropriate wavelength (e.g., 670 nm).

-

Quantification: Determine the amount of aldehyde produced by comparing the absorbance to a standard curve prepared with a known concentration of the aldehyde.

This protocol describes a general method for purifying His-tagged diol dehydratase.[1]

-

Cell Lysis: Resuspend E. coli cells overexpressing the His-tagged diol dehydratase in a suitable buffer (e.g., 50 mM potassium phosphate, pH 8.0, 300 mM KCl) and lyse by French press.

-

Clarification: Centrifuge the lysate at high speed to obtain a clear cell extract.

-

Nickel Affinity Chromatography:

-

Load the cell extract onto a Ni-NTA agarose (B213101) column.

-

Wash the column with the lysis buffer containing a low concentration of imidazole (B134444) (e.g., 10-20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged diol dehydratase with a high concentration of imidazole (e.g., 250 mM).

-

-

Buffer Exchange: If necessary, exchange the buffer of the purified enzyme using dialysis or a desalting column.

-

Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE and native PAGE.

Class II Ribonucleotide Reductase: The Gateway to DNA Synthesis

Class II ribonucleotide reductases (RNRs) are AdoCbl-dependent enzymes that catalyze the reduction of ribonucleotides (NDPs or NTPs) to their corresponding deoxyribonucleotides (dNDPs or dNTPs), the building blocks of DNA.[10][22][23]

Catalytic Mechanism and Role in DNA Synthesis

The catalytic mechanism of class II RNR involves the generation of a 5'-deoxyadenosyl radical from AdoCbl. This radical then abstracts a hydrogen atom from a conserved cysteine residue in the active site, generating a thiyl radical.[24][25] It is this thiyl radical that initiates the reduction of the ribonucleotide by abstracting the 3'-hydrogen atom.[2][25] This leads to the elimination of the 2'-hydroxyl group as water and the formation of a substrate radical cation. A series of electron and proton transfers results in the formation of the deoxyribonucleotide product and the regeneration of the thiyl radical.

Quantitative Data

Due to the complexity of the allosteric regulation of RNRs, simple Michaelis-Menten kinetics are often insufficient to describe their behavior. The activity is dependent on the concentrations of substrates and allosteric effectors.

| Parameter | Value | Substrate/Effector | Organism | Reference |

| Specific Activity (relative to AdoCbl) | 59% | Isothis compound | Lactobacillus leichmannii | [26] |

| Apparent Km (dATP as effector) | 24 - 181 µM | CDP/UDP | Escherichia coli (Class Ia) | [27] |

| Specific Activity | 2500 nmol min-1 mg-1 | CDP | E. coli (Class Ia) | [28] |

Note: Some data is for the more extensively studied Class Ia RNR but provides a general reference for RNR kinetics.

Experimental Protocols

This protocol is based on the use of a radioactively labeled substrate.[28][29]

-

Reaction Mixture Preparation: In a reaction tube, prepare a mixture containing 50 mM HEPES buffer (pH 7.6), 15 mM MgSO4, 1 mM EDTA, allosteric effectors (e.g., 3 mM ATP), a reducing system (e.g., thioredoxin and thioredoxin reductase with NADPH), and the purified RNR enzyme.[28]

-

Initiation of Reaction: Start the reaction by adding the [3H]-labeled ribonucleotide substrate (e.g., [3H]-CDP).

-

Time Course Sampling: At various time points, remove aliquots of the reaction mixture and quench the reaction by adding perchloric acid.

-

Neutralization: Neutralize the quenched samples with KOH.

-

Separation of Substrate and Product: Separate the radioactive ribonucleotide substrate from the deoxyribonucleotide product using thin-layer chromatography (TLC) or HPLC.

-

Quantification: Quantify the amount of radioactivity in the substrate and product spots or peaks using a scintillation counter or by autoradiography and densitometry.

-

Calculation of Activity: Calculate the specific activity of the enzyme based on the rate of product formation.

The purification of class II RNRs can be challenging due to their potential oxygen sensitivity and complex assembly. General steps often include:

-

Anaerobic Conditions: For oxygen-sensitive enzymes, all purification steps should be carried out under strict anaerobic conditions.

-

Cell Lysis and Clarification: Similar to the protocols for MCM and diol dehydratase.

-

Affinity Chromatography: If the enzyme is expressed with an affinity tag (e.g., His-tag), this is a primary purification step. dGTP-based affinity chromatography has also been used for some RNRs.[10]

-

Ion-Exchange Chromatography: Further purification can be achieved using anion or cation exchange chromatography, depending on the isoelectric point of the protein.

-

Gel Filtration Chromatography: This step is useful for final polishing and to ensure the correct oligomeric state of the enzyme.

Conclusion

This compound-dependent enzymes represent a remarkable example of nature's ingenuity in harnessing the power of radical chemistry for essential biological processes. The homolytic cleavage of the Co-C bond in AdoCbl provides a versatile mechanism for initiating a range of difficult chemical reactions, from carbon skeleton rearrangements to the synthesis of DNA precursors. The detailed understanding of the structure, function, and kinetics of these enzymes, facilitated by the experimental approaches outlined in this guide, is not only fundamental to our knowledge of enzymology but also opens avenues for the development of novel therapeutics and biotechnological applications. Further research into the intricate mechanisms of radical control and enzyme-cofactor interactions will undoubtedly continue to unveil new and exciting aspects of this compound's enzymatic function.

References

- 1. Identification and Characterization of Coenzyme B12-Dependent Glycerol Dehydratase- and Diol Dehydratase-Encoding Genes from Metagenomic DNA Libraries Derived from Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of this compound: hydrogen transfer in the inactivation of diol dehydratase by glycerol [authors.library.caltech.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 8. Propionic Acid Pathway - Biochemistry - Medbullets Step 1 [step1.medbullets.com]

- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 10. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of methylmalonyl-CoA mutase from Propionibacterium shermanii using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bevital.no [bevital.no]

- 16. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mro.massey.ac.nz [mro.massey.ac.nz]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Mechanism of action of this compound: glycerol and other substrate analogues as substrates and inactivators for propanediol dehydratase--kinetics, stereospecificity, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Studies on the mechanism of the this compound-dependent diol dehydrase reaction by the use of analogs of the coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 24. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Studies on the mechanism of this compound-dependent ribonucleotide reduction by the use of analogs of the coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

The Bacterial Forge of a Vital Cofactor: An In-Depth Technical Guide to Adenosylcobalamin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, is an essential cofactor for a variety of enzymatic reactions in all domains of life. Its intricate structure, featuring a central cobalt ion coordinated by a corrin (B1236194) ring, makes its de novo biosynthesis an exclusive capability of certain bacteria and archaea. This complex metabolic feat, involving a cascade of more than 30 enzymatic steps, is a testament to the sophisticated biochemical machinery evolved in these microorganisms. Understanding the nuances of the this compound biosynthesis pathway is paramount for researchers in microbiology, enzymology, and metabolic engineering, as well as for professionals in drug development targeting bacterial pathogens or harnessing microbial production systems.

This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in bacteria, detailing the enzymatic reactions, key intermediates, and regulatory mechanisms. It presents available quantitative data in a structured format, outlines detailed experimental protocols for studying the pathway, and employs visualizations to illustrate the complex molecular choreography.

Core Biosynthetic Pathways: Aerobic vs. Anaerobic Routes

Bacteria have evolved two distinct, yet convergent, pathways for the synthesis of this compound: the aerobic (oxygen-dependent) and the anaerobic (oxygen-independent) routes. The primary distinguishing feature between these two pathways is the timing of cobalt insertion into the corrin ring precursor.

-

Aerobic Pathway: In aerobic bacteria, such as Pseudomonas denitrificans, cobalt is inserted late in the pathway into a pre-formed corrin ring. This pathway requires molecular oxygen for a key ring contraction step.[1] The genes associated with this pathway are typically designated as cob.[1]

-

Anaerobic Pathway: In contrast, anaerobic bacteria like Salmonella typhimurium insert cobalt early into a precursor molecule.[2] This pathway does not require oxygen. The genes involved in the anaerobic route are often denoted as cbi.[1]

Both pathways initiate from the common tetrapyrrole precursor, uroporphyrinogen III (Uro'gen III), which is also a precursor for heme, chlorophyll, and siroheme.[3] The pathways converge at the level of cob(II)yrinic acid a,c-diamide, after which the subsequent steps to assemble the final this compound molecule are largely conserved.

Visualizing the Divergent Pathways

Caption: Overview of the aerobic and anaerobic this compound biosynthesis pathways.

The Enzymatic Cascade: A Step-by-Step Guide

The biosynthesis of this compound from Uro'gen III is a multi-step process catalyzed by a series of specialized enzymes. The following sections detail the key enzymatic transformations in both the aerobic and anaerobic pathways.

Aerobic Pathway Enzymes and Intermediates

The aerobic pathway, extensively studied in Pseudomonas denitrificans, involves a series of methylations, an oxidative ring contraction, and late cobalt insertion.

Caption: Key enzymatic steps in the aerobic this compound biosynthesis pathway.

Anaerobic Pathway Enzymes and Intermediates

The anaerobic pathway, characterized in organisms like Salmonella typhimurium, features an early cobalt insertion step.

References

- 1. Analysis of the adenosylcobinamide kinase/adenosylcobinamide-phosphate guanylyltransferase (CobU) enzyme of Salmonella typhimurium LT2. Identification of residue His-46 as the site of guanylylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cobalt-precorrin-5B (C1)-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Sirohydrochlorin cobaltochelatase - Wikipedia [en.wikipedia.org]

The Radical Mechanism of Adenosylcobalamin-Dependent Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, serves as a crucial cofactor for a unique class of enzymes that catalyze chemically challenging isomerization and elimination reactions. These enzymes harness the reactivity of a 5'-deoxyadenosyl radical, generated through the homolytic cleavage of the cobalt-carbon (Co-C) bond of AdoCbl, to overcome significant activation energy barriers. This technical guide provides an in-depth exploration of the mechanism of action of AdoCbl-dependent enzymes, presenting key quantitative data, detailed experimental protocols for studying their function, and visual representations of the core catalytic cycle and experimental workflows.

Core Mechanism of Action

The catalytic cycle of this compound-dependent enzymes can be broadly described in four key steps:

-

Homolysis of the Co-C Bond: Upon substrate binding, a conformational change in the enzyme triggers the homolytic cleavage of the weak Co-C bond in this compound. This generates a highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin.[1] The enzyme environment plays a critical role in lowering the bond dissociation energy of the Co-C bond, which is approximately 32 kcal/mol in free solution, thus facilitating this crucial first step.[1]

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical, a potent hydrogen abstractor, removes a hydrogen atom from a specific, often unactivated, position on the substrate molecule. This generates a substrate radical and 5'-deoxyadenosine.

-

Substrate Radical Rearrangement/Elimination: The substrate radical undergoes a 1,2-rearrangement, where a group on an adjacent carbon atom migrates, or an elimination reaction occurs. This is the key step where the chemically difficult transformation takes place. The specific nature of this step varies depending on the enzyme and the substrate.

-

Hydrogen Re-abstraction and Product Release: The rearranged product radical abstracts a hydrogen atom back from the 5'-deoxyadenosine, forming the final product and regenerating the 5'-deoxyadenosyl radical. The radical then recombines with cob(II)alamin to reform the AdoCbl cofactor, and the product is released from the active site, preparing the enzyme for the next catalytic cycle.

This radical-based mechanism allows these enzymes to catalyze reactions that are otherwise kinetically unfavorable. The enzyme's active site provides a protected environment that shields the highly reactive radical intermediates from unwanted side reactions.

Quantitative Data on Enzyme Kinetics

The catalytic efficiency of this compound-dependent enzymes varies depending on the specific enzyme, its source, and the substrate. The following tables summarize key kinetic parameters for three well-studied AdoCbl-dependent enzymes: Methylmalonyl-CoA Mutase, Glutamate Mutase, and Diol Dehydratase.

Table 1: Kinetic Parameters of Methylmalonyl-CoA Mutase Variants

| Enzyme Variant | Vmax (% of wild-type) | Km for AdoCbl (µM) |

| Wild-type | 100 | 0.2 - 0.8 |

| G94V | 0.2 | 14 |

| Y231N | 18 | 9 |

| R369H | 1.2 | 11 |

| G623R | 0.3 | 72 |

| H678R | 1.1 | 35 |

| G717V | 98 | 180 |

Data adapted from Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut– phenotype.[2]

Table 2: Kinetic Parameters of Glutamate Mutase from Clostridium cochlearium

| Substrate/Cofactor | Km (mM) | kcat (s⁻¹) |

| (S)-Glutamate | 1.12 ± 0.04 (for cofactor) | 0.54 ± 0.6 |

| (2S, 3S)-3-Methylaspartate | 7 ± 0.07 | 0.54 ± 0.6 |

Data adapted from Kinetic Studies of a Coenzyme B12 Dependent Reaction Catalyzed by Glutamate Mutase from Clostridium cochlearium.[3][4]

Table 3: Kinetic Parameters of Diol Dehydratase Variants

| Enzyme Variant | Substrate | Km (mM) | kcat (s⁻¹) |

| Wild-type | 1,2-Propanediol | 0.15 | 224 |

| Wild-type | Glycerol (B35011) | 1.2 | 8.3 |

| K142A | 1,2-Propanediol | 0.21 | 15.6 |

| Q143A | 1,2-Propanediol | 0.18 | 7.8 |

Data adapted from Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent Glycerol Dehydratase.[3]

Experimental Protocols

The study of this compound-dependent enzymes relies on a combination of structural, spectroscopic, and kinetic techniques. Below are detailed methodologies for three key experimental approaches.

X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution three-dimensional structures of enzymes, offering invaluable insights into the architecture of the active site, substrate and cofactor binding, and the conformational changes that occur during catalysis.

Methodology:

-

Protein Expression and Purification:

-

Overexpress the gene encoding the AdoCbl-dependent enzyme in a suitable expression system (e.g., E. coli).

-

Purify the protein to >95% homogeneity using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

-

Concentrate the purified protein to 10-20 mg/mL in a buffer that maintains its stability.

-

-

Crystallization:

-

Employ the hanging drop vapor diffusion method. Mix 1 µL of the concentrated protein solution with 1 µL of a reservoir solution on a siliconized coverslip.

-

Invert the coverslip and seal it over a well containing 500 µL of the reservoir solution.

-

Screen a wide range of crystallization conditions using commercial sparse matrix screens. A typical starting point would be a screen varying precipitant (e.g., polyethylene (B3416737) glycol, ammonium (B1175870) sulfate), pH, and salt concentration.

-

Incubate the crystallization trays at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Optimize initial crystal hits by systematically varying the concentrations of the precipitant, protein, and additives.

-

-

Data Collection and Processing:

-

Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene (B1197577) glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source. A typical setup would involve a monochromatic X-ray beam (e.g., λ = 1.0 Å) and a pixel array detector.

-

Rotate the crystal in the X-ray beam and collect a series of diffraction images.

-

Process the diffraction data using software packages like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.

-

Refine the atomic model against the experimental data using programs like PHENIX or REFMAC5, and perform model validation.

-

Rapid Freeze-Quench (RFQ) EPR Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as the radical intermediates and the Co(II) state of cobalamin formed during the catalytic cycle. Rapid freeze-quench (RFQ) methods are used to trap these transient species for EPR analysis.

Methodology:

-

Sample Preparation:

-

Prepare two solutions in anaerobic conditions: one containing the apoenzyme and the other containing the substrate and this compound.

-

The solutions should be in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5) and contain a cryoprotectant (e.g., 20% glycerol) to ensure glassing upon freezing.

-

-

Rapid Freeze-Quench Procedure:

-

Use a commercial or custom-built RFQ apparatus. Load the enzyme and substrate/cofactor solutions into separate syringes.

-

Rapidly mix the two solutions by driving the syringes with a ram. The reaction starts at the point of mixing.

-

The reaction mixture flows through a delay line of a specific length to allow the reaction to proceed for a defined time (milliseconds to seconds).

-

Spray the reaction mixture into a cold cryogen (e.g., isopentane (B150273) cooled to ~ -140°C with liquid nitrogen) to rapidly freeze the reaction and trap any intermediates.

-

Collect the frozen powder of the reaction mixture in an EPR tube pre-cooled in liquid nitrogen. Pack the powder tightly into the bottom of the tube.

-

-

EPR Spectroscopy:

-

Record the EPR spectrum of the frozen sample at cryogenic temperatures (e.g., 10-77 K) using an X-band (~9.5 GHz) EPR spectrometer.

-

Typical EPR parameters for detecting radical intermediates include:

-

Microwave frequency: ~9.5 GHz

-

Microwave power: 0.1 - 1 mW (to avoid saturation)

-

Modulation frequency: 100 kHz

-

Modulation amplitude: 1 - 5 G

-

Temperature: 10 - 77 K

-

-

Analyze the resulting EPR spectrum to identify the signals corresponding to the organic radical(s) and Co(II)alamin. The g-values, hyperfine couplings, and line shapes provide information about the electronic structure and environment of the paramagnetic species.

-

Simulate the experimental spectra using software packages to extract detailed parameters.

-

Kinetic Isotope Effect (KIE) Measurements for Probing Hydrogen Transfer

Kinetic isotope effects are measured by comparing the reaction rates of substrates labeled with a heavy isotope (e.g., deuterium (B1214612) or tritium) at a specific position to the unlabeled substrate. KIEs provide valuable information about the transition state of bond-breaking and bond-forming steps, particularly the hydrogen abstraction steps in the AdoCbl-dependent enzyme mechanism.

Methodology:

-

Synthesis of Isotopically Labeled Substrates:

-

Synthesize the substrate with a heavy isotope (e.g., deuterium or tritium) at the position of hydrogen abstraction.

-

For competitive KIE experiments, a mixture of labeled and unlabeled substrates is used.

-

-

Kinetic Assays:

-

Steady-State KIEs: Measure the initial rates of the enzymatic reaction with both the unlabeled and labeled substrates under steady-state conditions. The KIE is the ratio of the rates (k_light / k_heavy).

-

Pre-Steady-State KIEs using Rapid Quench:

-

Use a rapid chemical quench apparatus similar to the one used for RFQ-EPR.

-

Mix the enzyme with the isotopically labeled substrate and allow the reaction to proceed for a short, defined time in the pre-steady state.

-

Quench the reaction by adding a chemical quencher (e.g., a strong acid or base).

-

Analyze the quenched reaction mixture to determine the amount of product formed. This is often done using techniques like HPLC or mass spectrometry.

-

The pre-steady-state KIE is determined by comparing the rates of product formation for the light and heavy isotopes.

-

-

-

Internal Competition Method for V/K KIEs:

-

Incubate the enzyme with a mixture of the unlabeled and a trace amount of the radiolabeled (e.g., tritium) substrate.

-

Allow the reaction to proceed to a low to moderate extent of conversion.

-

Separate the remaining substrate from the product using chromatography (e.g., HPLC).

-

Determine the isotopic ratio (e.g., ³H/¹⁴C) in both the starting substrate mixture and the product.

-

The KIE on V/K can be calculated from the change in the isotopic ratio. This method is highly accurate for determining small KIEs.[5]

-

Mandatory Visualizations

Catalytic Cycle of this compound-Dependent Enzymes

Caption: General catalytic cycle of an this compound-dependent isomerase.

Experimental Workflow for Kinetic Analysis

Caption: A typical experimental workflow for determining the kinetic parameters of an AdoCbl-dependent enzyme.

Logical Relationship of Key Experimental Techniques

Caption: Logical relationship between key experimental techniques and the mechanistic insights they provide.

References

- 1. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent Glycerol Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Adenosylcobalamin (Coenzyme B12): A Technical Guide to its Discovery and History

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the discovery and history of adenosylcobalamin (AdoCbl), the biologically active coenzyme form of vitamin B12. It covers the pivotal moments from the initial recognition of an "anti-pernicious anaemia factor" to the complete structural elucidation and the understanding of its unique biochemical functions. This document details the key scientific contributions, experimental methodologies, and quantitative data that have shaped our knowledge of this complex molecule. It is intended to serve as a comprehensive resource for researchers in biochemistry, enzymology, and drug development.

Introduction: The Quest for the Anti-Pernicious Anaemia Factor

The story of this compound begins with the investigation of pernicious anaemia, a deadly disease in the early 20th century. In the 1920s, Whipple, Minot, and Murphy discovered that consumption of raw liver could treat the condition, suggesting the presence of an "anti-pernicious anaemia factor."[1][2] This discovery spurred a decades-long effort to isolate and identify this essential nutrient.

The breakthrough came in 1948 when the active principle, vitamin B12 (in the form of cyanocobalamin, an artifact of the isolation process), was isolated as red crystals by two independent groups.[3] However, the true biologically active form, this compound, was not isolated until the late 1950s by H.A. Barker and his colleagues, who were studying the metabolism of Clostridium tetanomorphum.[4] They identified a light-sensitive yellow-orange compound required for the enzymatic conversion of glutamate (B1630785) to β-methylaspartate, which they named coenzyme B12.

The Structural Elucidation of a Molecular Marvel

The determination of the molecular structure of vitamin B12 was a monumental task due to its complexity, containing over a hundred non-hydrogen atoms.[5] This challenge was undertaken by Dorothy Crowfoot Hodgkin, a pioneer in X-ray crystallography.

X-ray Crystallography: A Window into Molecular Architecture

Beginning in the late 1940s, Hodgkin and her team employed X-ray diffraction techniques to map the three-dimensional structure of vitamin B12.[5] This painstaking process, which took nearly a decade, involved analyzing the diffraction patterns of X-rays passed through crystals of the vitamin.[2][3] The initial results, published in 1954, provided the first glimpse into its intricate structure and represented a significant advancement for the field of X-ray crystallography.[5] For her groundbreaking work on the structures of important biochemical substances, including penicillin and vitamin B12, Dorothy Hodgkin was awarded the Nobel Prize in Chemistry in 1964.[1][2][3]

The structure revealed several novel features, including a corrin (B1236194) ring surrounding a central cobalt atom and a unique cobalt-carbon bond, the first of its kind discovered in a biological molecule.[6]

Quantitative Data Summary

The study of this compound and its dependent enzymes has yielded a wealth of quantitative data that is crucial for understanding its properties and function.

Physicochemical Properties

| Parameter | Value | Conditions | Reference(s) |

| Co-C Bond Dissociation Energy (Gas Phase, Homolytic) | 41.5 ± 1.2 kcal/mol | Energy-resolved threshold collision-induced dissociation (T-CID) of adenosylcobinamide | [7] |

| Co-C Bond Dissociation Energy (in solution) | ~30 kcal/mol | [8] | |

| Co-C Bond Dissociation Energy (in enzyme active site) | ~13-16 kcal/mol | Quantum mechanics/molecular mechanics (QM/MM) calculations for ethanolamine (B43304) ammonia-lyase | [9] |

Spectroscopic Data

The electronic transitions of the corrin ring and the cobalt center give this compound a characteristic UV-Visible absorption spectrum. Upon homolysis of the Co-C bond, the spectrum changes significantly, allowing for the monitoring of enzymatic reactions.

| Species | Key Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) | Conditions | Reference(s) |

| This compound (AdoCbl) | 375 nm, 525 nm | Aqueous solution | [10] | |

| Cob(II)alamin (B12r) | 470 nm | Aqueous solution | [10] |

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying the paramagnetic Co(II) state (cob(II)alamin) formed during the catalytic cycle.

| Species | EPR Parameters | Conditions | Reference(s) |

| Base-off Cob(II)alamin | g⊥ = 2.3, g∥ = 2.0; A⊥(59Co) = 215 MHz, A∥(59Co) = 395 MHz | Neutral pH | [11] |

| Cob(II)alamin bound to Methylmalonyl-CoA Mutase | Anisotropic g-values (gx ≠ gy) | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies that were instrumental in the discovery and characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that typically involves the cultivation of a B12-producing microorganism, followed by cell lysis and a series of chromatographic purification steps. The following is a generalized protocol based on methods developed for Propionibacterium shermanii.

1. Fermentation:

-

Culture Propionibacterium shermanii under anaerobic conditions in a suitable medium containing a cobalt source.

-

Monitor B12 production over the fermentation period.

2. Cell Lysis and Extraction:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

-

Separate the cell debris by centrifugation to obtain a crude cell-free extract.

3. Chromatographic Purification:

-

Ion-Exchange Chromatography: Apply the crude extract to a cation or anion exchange column to separate the cobalamins from other cellular components.

-

Adsorption Chromatography: Further purify the cobalamin fraction using macroporous resin chromatography.

-

Affinity Chromatography: For purification of AdoCbl-dependent enzymes, affinity columns with immobilized ligands (e.g., dGTP-Sepharose for ribonucleotide reductase) can be used.[13]

4. Crystallization:

-

Concentrate the purified this compound solution.

-

Induce crystallization by the addition of a suitable anti-solvent, such as acetone.

A patent for the preparation of this compound describes a yield of around 30% and a total vitamin B12 recovery of about 65%.[14][15]

X-ray Crystallography of Vitamin B12

The determination of the structure of vitamin B12 by Dorothy Hodgkin was a landmark achievement. The general workflow is outlined below.

1. Crystallization:

-

Obtain high-quality crystals of vitamin B12 suitable for X-ray diffraction. This was a significant challenge due to the molecule's complexity.

2. X-ray Diffraction Data Collection:

-

Mount a crystal in an X-ray beam.

-

Rotate the crystal and collect the diffraction patterns on photographic film or a detector. The scattered X-rays create a pattern of spots of varying intensity.

3. Phase Determination:

-

This was the most challenging step. The phases of the diffracted X-rays, which are lost during data collection, must be determined. Hodgkin used the heavy atom method, utilizing the cobalt atom to help solve the phase problem.

4. Electron Density Map Calculation:

-

Using the measured intensities and the determined phases, calculate a three-dimensional electron density map of the crystal. This was initially done using analog computers and later with early digital computers.[5]

5. Model Building and Refinement:

-

Interpret the electron density map to build a molecular model of vitamin B12.

-

Refine the atomic coordinates of the model to improve the agreement between the calculated and observed diffraction patterns.

Enzymatic Assay of an this compound-Dependent Enzyme: Glutamate Mutase

The activity of this compound-dependent enzymes can be measured by monitoring the formation of the product over time. The following is a spectrophotometric assay for glutamate mutase.

Principle: Glutamate mutase catalyzes the reversible conversion of (S)-glutamate to (2S, 3S)-3-methylaspartate. The activity can be measured in a coupled assay with 3-methylaspartase, which converts (2S, 3S)-3-methylaspartate to mesaconate. The formation of mesaconate, which has a double bond, can be monitored by the increase in absorbance at 240 nm.[16]

Reaction Mixture:

-

Tris buffer (pH 8.35)

-

(2S)-glutamate (substrate)

-

This compound (coenzyme)

-

3-methylaspartase (coupling enzyme)

-

Glutamate mutase components E and S

Procedure:

-

Pre-incubate the buffer, substrate, and glutamate mutase component S at 37°C.[16]

-

Add glutamate mutase component E.

-

Initiate the reaction by adding this compound.

-

Monitor the increase in absorbance at 240 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of mesaconate.

Key Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate key processes in the biology and study of this compound.

Biosynthesis of this compound (Aerobic Pathway)

This diagram outlines the major steps in the aerobic biosynthesis of this compound from uroporphyrinogen III.

Caption: Aerobic biosynthesis pathway of this compound.

Experimental Workflow for this compound Isolation

This diagram illustrates a generalized workflow for the isolation and purification of this compound from a microbial source.

Caption: Generalized workflow for this compound isolation.

Catalytic Cycle of an this compound-Dependent Enzyme

This diagram shows a simplified catalytic cycle for a generic this compound-dependent rearrangement reaction.

Caption: Generalized catalytic cycle of an AdoCbl-dependent enzyme.

Conclusion

The discovery and characterization of this compound represent a triumph of multidisciplinary scientific inquiry. From the clinical observations of pernicious anaemia to the intricate details of its biosynthesis and enzymatic mechanisms, the journey to understand this remarkable coenzyme has pushed the boundaries of chemistry, biology, and physics. The foundational work of scientists like Dorothy Hodgkin and H.A. Barker not only unveiled the structure and function of a vital molecule but also provided powerful tools and methodologies that continue to advance biochemical research today. This technical guide serves as a testament to their legacy and a resource for future investigations into the fascinating world of cobalamins.

References

- 1. journals.co.za [journals.co.za]

- 2. nobelprize.org [nobelprize.org]

- 3. iucr.org [iucr.org]

- 4. Electron paramagnetic resonance studies of cob(II)alamin and cob(II)inamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]

- 6. iycr2014.org [iycr2014.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectroscopic and Computational Insights into the Mechanism of Cofactor Cobalt–Carbon Bond Homolysis by the this compound-Dependent Enzyme Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photolysis of this compound and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopic and Computational Characterization of the Base-off Forms of Cob(II)alamin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of a Succinyl-CoA Radical–Cob(II)alamin Spin Triplet Intermediate in the Reaction Catalyzed by this compound-Dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The purification and characterization of an this compound-dependent ribonucleoside diphosphate reductase from Corynebacterium nephridii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN102321137B - Preparation method of this compound - Google Patents [patents.google.com]

- 15. CN102321137A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. ias.ac.in [ias.ac.in]

Adenosylcobalamin as a Cofactor for Radical SAM Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The radical S-adenosylmethionine (SAM) superfamily represents a vast and diverse group of enzymes that catalyze a wide array of chemically challenging reactions essential for various biological processes. A significant subclass of these enzymes utilizes adenosylcobalamin (AdoCbl), a derivative of vitamin B12, as a crucial cofactor to expand their catalytic repertoire. This technical guide provides a comprehensive overview of the role of this compound in radical SAM enzymes, focusing on their mechanism of action, the diversity of catalyzed reactions, and key experimental methodologies for their study. Quantitative data on representative enzymes are summarized, and detailed protocols for their expression, purification, and activity assessment are provided. Furthermore, this guide includes visualizations of the core catalytic mechanism, a typical experimental workflow, and their involvement in significant biosynthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Radical S-adenosylmethionine (SAM) enzymes are defined by their use of a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[1] This radical is a powerful oxidizing agent capable of abstracting a hydrogen atom from a vast range of substrates, thereby initiating a cascade of radical-based transformations.[2] While the canonical radical SAM enzymes utilize this mechanism for a multitude of reactions, a specialized subgroup further employs this compound (AdoCbl) to mediate even more complex chemistries.[3][4]

These cobalamin-dependent radical SAM enzymes synergistically harness the reactivity of both the [4Fe-4S] cluster and the cobalamin cofactor.[3] This partnership enables a range of challenging transformations, including the methylation of unactivated carbon centers, intricate molecular rearrangements, and ring contractions, which are often key steps in the biosynthesis of antibiotics, cofactors, and other natural products.[3][5][6] Understanding the intricate interplay between these two cofactors is crucial for elucidating novel biochemical pathways and for the development of new therapeutic agents.

The Dual Cofactor Mechanism: A Symphony of Radical Chemistry

The catalytic cycle of AdoCbl-dependent radical SAM enzymes is a masterclass in controlled radical chemistry. The process is initiated by the one-electron reduction of the [4Fe-4S] cluster, which then transfers an electron to SAM.[7] This induces the reductive cleavage of SAM into methionine and the 5'-deoxyadenosyl radical (5'-dAdo•).[7]

The highly reactive 5'-dAdo• abstracts a hydrogen atom from the substrate, generating a substrate radical and 5'-deoxyadenosine.[8] At this juncture, the cobalamin cofactor takes center stage. In the case of methyltransferases, a separate molecule of SAM methylates the Co(I) state of cobalamin to form methylcobalamin (B1676134) (MeCbl).[8] The substrate radical then abstracts the methyl group from MeCbl in a homolytic fashion, yielding the methylated product and Co(II)balamin.[8] The Co(II) species is subsequently reduced back to the supernucleophilic Co(I) state to complete the catalytic cycle.[9]

For enzymes catalyzing rearrangements or ring contractions, the role of cobalamin can be more varied and is the subject of ongoing research.[9][10] It is proposed to participate in stabilizing radical intermediates and facilitating the intricate bond-breaking and bond-forming events.[5]

dot

Caption: General mechanism of AdoCbl-dependent radical SAM enzymes.

Diversity of Catalyzed Reactions

AdoCbl-dependent radical SAM enzymes are involved in a remarkable variety of biochemical transformations, highlighting their versatility and importance in natural product biosynthesis.

Methylation of Unactivated C-H Bonds

A primary function of this enzyme class is the methylation of sterically hindered and electronically deactivated carbon centers.[1] This is a chemically challenging reaction that is difficult to achieve through conventional nucleophilic attack.

-

ThnK and TokK: These enzymes are involved in the biosynthesis of carbapenem (B1253116) antibiotics.[9][11] They catalyze sequential methylations of a carbapenem precursor to form the ethyl and isopropyl side chains, respectively, which are crucial for the antibiotic activity.[9][11]

-

GenK: This enzyme participates in the biosynthesis of gentamicin, an aminoglycoside antibiotic.[12] It catalyzes the methylation of a 6'-carbon of a precursor molecule.[12]

Ring Contraction and Rearrangements

Beyond methylation, some AdoCbl-dependent radical SAM enzymes catalyze complex skeletal rearrangements.

-

OxsB: A key enzyme in the biosynthesis of the antiviral and antitumor agent oxetanocin A, OxsB catalyzes the oxidative ring contraction of a 2'-deoxyadenosine (B1664071) phosphate (B84403) precursor to form the characteristic four-membered oxetane (B1205548) ring.[6][11][13] This reaction involves the abstraction of a hydrogen atom from the C2' position of the ribose sugar.[11]

Quantitative Analysis of Enzyme Activity

The catalytic efficiency and substrate specificity of AdoCbl-dependent radical SAM enzymes can be quantitatively assessed through kinetic studies. The Michaelis-Menten parameters, kcat and Km, provide valuable insights into their function.

| Enzyme | Substrate | kcat (min-1) | Km (µM) | kcat/Km (M-1s-1) | Reference |

| ThnK | Carbapenam Precursor | 0.04 ± 0.002 | 150 ± 20 | 4.4 | [9] |

| TokK | Carbapenam Precursor | 0.06 ± 0.003 | 120 ± 15 | 8.3 | [9] |

| GenK | Gentamicin X2 | 0.12 ± 0.01 | 85 ± 10 | 23.5 | [14] |

| OxsB | 2'-dATP | ~0.01 | Not Determined | Not Determined | [11] |

Table 1: Kinetic Parameters of Representative AdoCbl-Dependent Radical SAM Enzymes. Note: The turnover rates for these enzymes are generally low, reflecting the complexity of the catalyzed reactions.

Experimental Protocols

The study of AdoCbl-dependent radical SAM enzymes presents several experimental challenges, including their oxygen sensitivity and the requirement for proper incorporation of two distinct cofactors.[7] The following sections outline generalized protocols for their expression, purification, and activity assessment.

Heterologous Expression and Purification

The insolubility of many cobalamin-dependent radical SAM enzymes upon overexpression in Escherichia coli is a significant hurdle.[15] Strategies to enhance soluble expression include co-expression with chaperone proteins, optimizing growth conditions (e.g., low temperature), and co-expression with genes involved in iron-sulfur cluster biogenesis and cobalamin uptake.[9][12]

Protocol for Expression and Purification of a His-tagged AdoCbl-Dependent Radical SAM Enzyme:

-

Transformation: Co-transform E. coli BL21(DE3) cells with the expression plasmid for the target enzyme (e.g., in a pET vector with an N-terminal His6-tag) and plasmids for iron-sulfur cluster biogenesis (e.g., pDB1282) and cobalamin transport.[9]

-

Culture Growth: Grow the cells in a rich medium (e.g., Terrific Broth) supplemented with appropriate antibiotics and trace metals at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and supplement the culture with δ-aminolevulinic acid (for heme synthesis, if required by the specific pathway) and hydroxocobalamin (B81358). Incubate at a lower temperature (e.g., 18°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization in an anaerobic environment (e.g., a glovebox).[13]

-

Affinity Chromatography: Centrifuge the lysate to remove cell debris and load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing and Elution: Wash the column with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the target protein with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column equilibrated with an anaerobic storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 2 mM DTT).

-

Characterization: Analyze the purified protein by SDS-PAGE for purity and determine its concentration using a Bradford assay or by measuring absorbance at 280 nm.

Anaerobic Reconstitution of the [4Fe-4S] Cluster

For enzymes purified in an apo- or partially metallated form, in vitro reconstitution of the [4Fe-4S] cluster is necessary. This procedure must be performed under strict anaerobic conditions.[13]

Protocol for [4Fe-4S] Cluster Reconstitution:

-

Preparation: In an anaerobic chamber, prepare a solution of the purified apoprotein in a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM NaCl).

-

Addition of Reagents: Add a 5-10 fold molar excess of DTT and incubate for 30 minutes. Subsequently, add a 5-8 fold molar excess of ferrous ammonium (B1175870) sulfate (B86663) and a 5-8 fold molar excess of a sulfur source (e.g., L-cysteine and a cysteine desulfurase, or sodium sulfide).[16]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours to allow for cluster assembly.

-

Removal of Excess Reagents: Remove the excess iron and sulfur by passing the protein solution through a desalting column equilibrated with anaerobic storage buffer.

-

Verification: The successful reconstitution can be verified by UV-visible spectroscopy, which will show a characteristic absorbance peak around 410 nm for the [4Fe-4S]2+ cluster.[13]

In Vitro Activity Assays

The activity of AdoCbl-dependent radical SAM enzymes can be monitored by various methods, typically involving HPLC or LC-MS to detect the consumption of substrates and the formation of products.

Protocol for a General HPLC-based Activity Assay:

-

Reaction Setup: In an anaerobic environment, prepare a reaction mixture containing the purified and reconstituted enzyme (e.g., 5-20 µM), the substrate (e.g., 50-500 µM), SAM (e.g., 100-1000 µM), a reducing system (e.g., 1 mM DTT and a catalytic amount of flavodoxin/flavodoxin reductase/NADPH or sodium dithionite), and hydroxocobalamin (if not already incorporated).[13][17]

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C) for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution, such as an acid (e.g., trichloroacetic acid or formic acid) or an organic solvent (e.g., methanol (B129727) or acetonitrile).[17]

-

Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the substrate, product, and SAM cleavage products (methionine and 5'-deoxyadenosine).[18]

-

Quantification: Determine the concentration of the product using a standard curve generated with an authentic standard. Calculate the specific activity of the enzyme (e.g., in nmol of product formed per min per mg of enzyme).

dot```dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#202124", penwidth=1.5];

subgraph "cluster_Protein_Production" { label="Protein Production"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Gene Cloning & Plasmid Construction"]; B [label="Heterologous Expression in E. coli\n(with cofactor machinery plasmids)"]; C [label="Anaerobic Cell Lysis"]; A -> B; B -> C; }

subgraph "cluster_Purification" { label="Purification"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Ni-NTA Affinity Chromatography"]; E [label="Size-Exclusion Chromatography"]; C -> D; D -> E; }

subgraph "cluster_Reconstitution_Characterization" { label="Reconstitution & Characterization"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Anaerobic [4Fe-4S] Cluster Reconstitution"]; G [label="UV-Vis Spectroscopy\n(Cofactor Quantification)"]; E -> F; F -> G; }

subgraph "cluster_Activity_Assay" { label="Activity Assay"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Anaerobic In Vitro Reaction"]; I [label="Reaction Quenching"]; J [label="HPLC / LC-MS Analysis"]; K [label="Kinetic Data Analysis"]; G -> H; H -> I; I -> J; J -> K; } }

Caption: Simplified schematic of the role of ThnK in thienamycin (B194209) biosynthesis.

Oxetanocin A Biosynthesis

The biosynthesis of the unique nucleoside antibiotic oxetanocin A is dependent on the AdoCbl-dependent radical SAM enzyme OxsB. [11][19]In concert with a partner phosphohydrolase, OxsA, OxsB catalyzes the remarkable ring contraction of a precursor nucleotide to form the strained oxetane ring. [3][11] dot

Caption: Overview of the biosynthetic pathway of Oxetanocin A.

Conclusion and Future Perspectives

The study of this compound-dependent radical SAM enzymes has unveiled a fascinating realm of biochemistry, where two powerful cofactors collaborate to perform extraordinary chemical transformations. The methodologies outlined in this guide provide a framework for researchers to explore the functions of the thousands of putative AdoCbl-dependent radical SAM enzymes that remain uncharacterized. Future research in this area will undoubtedly uncover novel enzymatic activities and biosynthetic pathways, providing new opportunities for the discovery and development of therapeutic agents. Elucidating the precise mechanisms by which these enzymes control their highly reactive radical intermediates will not only advance our fundamental understanding of enzymology but also pave the way for the bioengineering of novel catalysts for synthetic biology applications.

References

- 1. Structure of a B[subscript 12]-dependent radical SAM enzyme in carbapenem biosynthesis (Journal Article) | OSTI.GOV [osti.gov]

- 2. Structure of a B12-dependent radical SAM enzyme in carbapenem biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. people.reed.edu [people.reed.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites - UCL Discovery [discovery.ucl.ac.uk]

- 9. Biosynthesis of Oxetanocin-A Includes a B12-dependent Radical SAM Enzyme Able to Catalyze both Oxidative Ring Contraction and the Demethylation of SAM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Unprecedented Ring-Contraction Mechanism in Cobalamin-Dependent Radical S-Adenosylmethionine Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A B12-dependent radical SAM enzyme involved in Oxetanocin-A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies of GenK and OxsB, two B12-dependent radical SAM enzymes involved in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies of GenK and OxsB, two B12-dependent radical SAM enzymes involved in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reaction Catalyzed by GenK, a Cobalamin-Dependent Radical S-Adenosyl-L-methionine Methyltransferase in the Biosynthetic Pathway of Gentamicin, Proceeds with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Definition of the Common and Divergent Steps in Carbapenem β-Lactam Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure‐Based Demystification of Radical Catalysis by a Coenzyme B12 Dependent Enzyme—Crystallographic Study of Glutamate Mutase with Cofactor Homologues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for studying the radical SAM enzymes in diphthamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The vulnerability of radical SAM enzymes to oxidants and soft metals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A B12-dependent radical SAM enzyme involved in oxetanocin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Facets of Adenosylcobalamin: An In-Depth Examination of its Roles in DNA Transcription and Repair

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Abstract

Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, is a crucial cofactor in metabolic processes that are intrinsically linked to the maintenance of genomic integrity. While its role in DNA synthesis and repair has been traditionally viewed as indirect—mediated through its influence on folate metabolism and the production of S-adenosylmethionine—emerging research, particularly in prokaryotic systems, has unveiled a more direct and multifaceted involvement in the regulation of gene expression. This technical guide provides a comprehensive overview of the established and novel functions of this compound in DNA transcription and repair. It delves into the molecular mechanisms underpinning its indirect influence on DNA fidelity in eukaryotes and explores its direct regulatory roles as a light-sensing chromophore and an allosteric effector of riboswitches in bacteria. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the complex interplay between this essential vitamin and the cellular machinery that governs the blueprint of life.

Introduction

Vitamin B12, or cobalamin, is a water-soluble vitamin that plays a vital role in cellular metabolism. In humans, it functions as a cofactor for two key enzymes: methionine synthase and methylmalonyl-CoA mutase. The two biologically active forms of vitamin B12 are methylcobalamin (B1676134) (MeCbl) and this compound (AdoCbl). While MeCbl is primarily involved in the methionine cycle, which is crucial for DNA methylation, AdoCbl's canonical role is in the mitochondrial isomerization of methylmalonyl-CoA to succinyl-CoA.

Deficiencies in vitamin B12 have long been associated with a range of clinical manifestations, including megaloblastic anemia and neurological disorders, which are hallmarks of impaired DNA synthesis and cellular replication[1][2]. The molecular basis for these pathologies lies in the disruption of metabolic pathways that provide the essential building blocks for DNA and maintain its epigenetic landscape.

Beyond these well-established indirect roles, research in prokaryotes has illuminated a direct and fascinating function for AdoCbl in the regulation of DNA transcription. In certain bacteria, AdoCbl acts as a chromophore in photoreceptive proteins, directly linking light sensing to gene expression. Furthermore, AdoCbl can act as a ligand for riboswitches, controlling gene expression at the post-transcriptional level.

This guide will provide a detailed examination of these dual roles of this compound, presenting the current understanding of its impact on DNA transcription and repair. We will explore the key signaling pathways, summarize quantitative data, and provide detailed experimental protocols for the key assays cited.

The Indirect Role of this compound in DNA Repair and Genomic Stability

In eukaryotes, the primary influence of this compound on DNA repair is through its metabolic functions that ensure a balanced supply of nucleotides for DNA synthesis and the integrity of DNA methylation patterns.

Contribution to Nucleotide Pool Balance and Prevention of Uracil (B121893) Misincorporation

A critical indirect role of vitamin B12 in maintaining genomic stability is its prevention of uracil misincorporation into DNA. This process is intricately linked to folate metabolism.

-

The "Folate Trap" Hypothesis: Vitamin B12 deficiency leads to a functional folate deficiency. Methionine synthase, which requires methylcobalamin as a cofactor, is responsible for the conversion of homocysteine to methionine. This reaction is coupled with the demethylation of 5-methyltetrahydrofolate to tetrahydrofolate (THF). When B12 is deficient, this reaction is impaired, leading to the accumulation of 5-methyltetrahydrofolate, a phenomenon known as the "folate trap"[1].

-

Impaired dTMP Synthesis: The trapping of folate in its 5-methyl form reduces the pool of other THF derivatives, including 5,10-methylenetetrahydrofolate. This specific THF derivative is the methyl donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.

-

Uracil in DNA and Base Excision Repair: A reduced dTMP pool leads to an increased dUMP/dTMP ratio, resulting in the misincorporation of uracil into DNA in place of thymine (B56734) during replication. The presence of uracil in DNA is recognized by uracil-DNA glycosylases (UDGs), which initiate the base excision repair (BER) pathway. The BER machinery excises the uracil base, creating an apurinic/apyrimidinic (AP) site. While BER is an efficient repair mechanism, an overwhelming number of uracil lesions can lead to the generation of single-strand breaks and, subsequently, double-strand breaks, contributing to genomic instability[1][3].

Role in DNA Methylation

DNA methylation is a crucial epigenetic modification that regulates gene expression and maintains chromatin structure. Vitamin B12 is essential for this process.

-

S-Adenosylmethionine (SAM) Production: The methionine synthase reaction, dependent on methylcobalamin, is a key step in the methionine cycle. The methionine produced is then converted to S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions in the cell, including the methylation of DNA by DNA methyltransferases (DNMTs)[4].

-

Epigenetic Instability: Vitamin B12 deficiency can lead to reduced SAM levels, which can cause global DNA hypomethylation. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, and can lead to the inappropriate activation of oncogenes or the silencing of tumor suppressor genes[1][4].

The metabolic pathways illustrating the indirect role of this compound in DNA synthesis and methylation are depicted below.

Figure 1: Metabolic pathways linking vitamin B12 to DNA synthesis and methylation.

The Direct Role of this compound in DNA Transcription

In contrast to its indirect role in eukaryotes, this compound has been shown to directly regulate DNA transcription in certain bacteria through two distinct mechanisms: as a light-sensing chromophore and as a ligand for riboswitches.

This compound as a Photoreceptor in Transcriptional Regulation

A fascinating direct role for AdoCbl is observed in the bacterial photoreceptor protein CarH. This system provides a clear example of how a vitamin cofactor can be repurposed for signal transduction.

-

The CarH System: In some non-photosynthetic bacteria, CarH is a transcriptional repressor that controls the expression of genes involved in carotenoid biosynthesis. Carotenoids are photoprotective pigments, and their synthesis is induced by light[5][6].

-

Light-Sensing Mechanism: In the dark, AdoCbl binds to CarH monomers, promoting their assembly into a tetrameric complex. This tetramer has a high affinity for the operator region of the carotenoid biosynthesis genes, repressing their transcription. Upon exposure to light, the photosensitive cobalt-carbon bond in AdoCbl undergoes homolysis. This cleavage of the Co-C bond triggers a conformational change in CarH, leading to the disassembly of the tetramer into monomers. The monomeric CarH has a low affinity for the operator DNA, thus relieving the repression and allowing the transcription of the carotenoid biosynthesis genes[5][6][7].

The signaling pathway for CarH-mediated transcriptional regulation is illustrated below.

Figure 2: CarH-mediated light-dependent transcriptional regulation.

This compound as a Ligand for Riboswitches

AdoCbl can also directly regulate gene expression at the post-transcriptional level by binding to specific RNA structures called riboswitches.

-

Riboswitch Mechanism: Riboswitches are structured non-coding RNA domains typically found in the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs). They can directly bind to small molecule metabolites, and this binding event induces a conformational change in the RNA structure. This structural rearrangement can then modulate gene expression by either terminating transcription or blocking translation initiation[8][9].

-

AdoCbl-Responsive Riboswitches: Several bacterial genes involved in vitamin B12 biosynthesis and transport are regulated by AdoCbl-responsive riboswitches. When intracellular concentrations of AdoCbl are high, it binds to the riboswitch, causing a conformational change that typically leads to the formation of a terminator hairpin, prematurely terminating transcription, or sequesters the ribosome binding site, inhibiting translation. When AdoCbl levels are low, the riboswitch adopts an alternative conformation that allows for gene expression[8][10][11].

The logical relationship of an AdoCbl-responsive riboswitch is depicted below.

Figure 3: AdoCbl-responsive riboswitch mechanism.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and its dependent enzymes with their substrates and effectors.

Table 1: Kinetic Parameters of Human Cobalamin-Dependent Enzymes

| Enzyme | Substrate/Cofactor | K_m | V_max | Reference |

| Methylmalonyl-CoA Mutase | This compound | 40-900 fold increase in mutants | 0.2-100% of wild-type in mutants | [12][13] |

| Methionine Synthase | Methyltetrahydrofolate | - | - | [14][15] |

| Homocysteine | - | - | [14][15] | |

| (Rapid reaction with cob(I)alamin) | - | 250 s⁻¹ (observed rate constant) | [14] | |

| (Turnover number) | - | 19 s⁻¹ | [14] |

Table 2: Binding Affinities of this compound to Bacterial Regulatory Elements

| Regulatory Element | Ligand | K_D | Method | Reference |

| AdoCbl Riboswitch | This compound | 10-250 nM | Not specified | [9] |

| btuB RNA | This compound | ~0.3 µM (half-maximal inhibition) | Primer extension inhibition | [10] |

| CarH Protein | This compound | Not specified | Not specified | [5][6] |

Table 3: Effects of Vitamin B12 on DNA Damage Markers

| Population | Condition | Correlation | Quantitative Finding | Reference |

| Men | Vitamin B12 concentration and DNA damage | Inverse | Highest DNA damage below 400 pg/L | [3] |

| Children | Vitamin B12 deficiency | Increased DNA strand breaks | Supplementation reduced damage | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To quantify DNA single- and double-strand breaks in individual cells.

Principle: This technique is based on the migration of fragmented DNA out of the nucleus in an agarose (B213101) gel under the influence of an electric field, creating a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation:

-

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Prepare 1% normal melting point agarose in PBS and coat microscope slides. Allow to solidify.

-

-

Embedding Cells in Agarose:

-

Mix cell suspension with 0.5% low melting point agarose at 37°C at a 1:10 ratio (v/v).

-